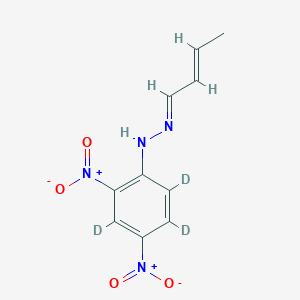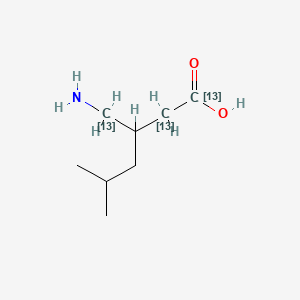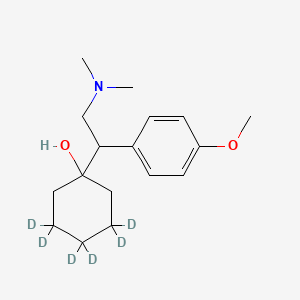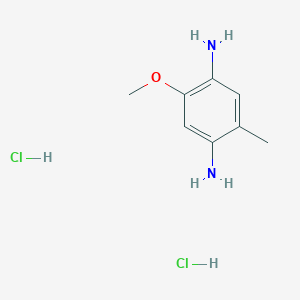
(S)-Desmethyldeprenyl HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Desmethyldeprenyl HCl, also known as Selegiline, is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B) enzyme. It is a synthetic derivative of phenethylamine and is commonly used in the treatment of Parkinson's disease. The drug has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Neurodegenerative Diseases
(S)-Desmethyldeprenyl HCl, a primary metabolite of deprenyl, has shown significant potential in neuroprotection, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). It reduces neuronal apoptosis, a process of programmed cell death that is a key feature in neurodegenerative conditions. This antiapoptotic action is mediated through mechanisms that do not require monoamine oxidase B (MAO-B) inhibition. It involves altering the expression of various genes in preapoptotic neurons, including genes for superoxide dismutase (SOD) 1 and 2, BCL-2, BCL-xL, nitric oxide synthase, c-JUN, and nicotinamide adenine dinucleotide dehydrogenase. These changes help in maintaining mitochondrial membrane potential and reducing oxidative damage, thereby blocking mitochondrial signals that initiate apoptosis (Tatton, 1996).
Glaucoma and Ophthalmology
This compound's neuroprotective properties have also been explored in the context of ophthalmology, particularly in relation to glaucoma. It has been suggested that the compound's ability to prevent neuronal apoptosis could be therapeutically beneficial in treating glaucoma. By increasing mitochondrial BCL-2 and BCL-xL levels and decreasing BAX levels, this compound helps in maintaining mitochondrial membrane potential. This, in turn, prevents the opening of the permeability transition pore (PTP), thus averting apoptotic degradation in neuronal cells, which is significant in the context of glaucomatous neurodegeneration (Tatton, 1999).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Desmethyldeprenyl HCl involves the reduction of (S)-Deprenyl to (S)-Desmethyldeprenyl followed by the formation of the hydrochloride salt.", "Starting Materials": [ "(S)-Deprenyl", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "1. Dissolve (S)-Deprenyl in ethanol.", "2. Add hydrogen gas and palladium on carbon catalyst to the solution.", "3. Stir the mixture under hydrogen gas at room temperature until complete reduction of (S)-Deprenyl to (S)-Desmethyldeprenyl is achieved.", "4. Filter the mixture to remove the catalyst.", "5. Concentrate the filtrate under reduced pressure to obtain (S)-Desmethyldeprenyl as a solid.", "6. Dissolve (S)-Desmethyldeprenyl in hydrochloric acid.", "7. Concentrate the solution under reduced pressure to obtain (S)-Desmethyldeprenyl hydrochloride as a solid." ] } | |
CAS-Nummer |
403646-91-3 |
Molekularformel |
C12H15N∙HCl |
Molekulargewicht |
209.72 |
Reinheit |
> 98% |
Synonyme |
(R)-1-phenyl-N-prop-2-ynylpropan-2-amine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



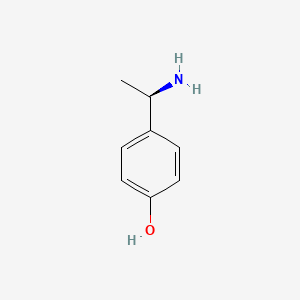
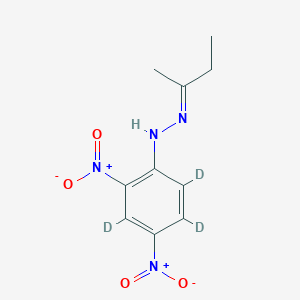
![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
